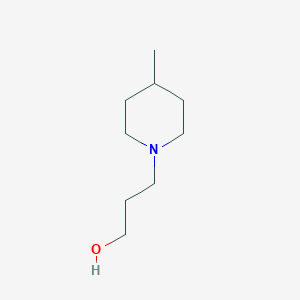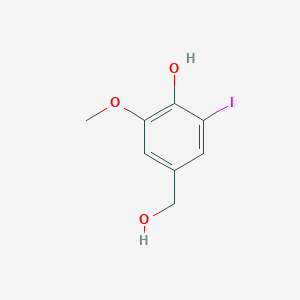![molecular formula C6H8O3 B1355035 6,8-Dioxabicyclo[3.2.1]octan-3-one CAS No. 1369498-81-6](/img/structure/B1355035.png)
6,8-Dioxabicyclo[3.2.1]octan-3-one
描述
6,8-Dioxabicyclo[3.2.1]octan-3-one is a bicyclic compound with the molecular formula C6H8O3. It is known for its unique structure, which includes two oxygen atoms incorporated into a bicyclic ring system.
作用机制
Target of Action
The primary target of 6,8-Dioxabicyclo[32It’s known that this compound is used in the synthesis of polymers , suggesting that its targets could be related to polymer chemistry.
Mode of Action
6,8-Dioxabicyclo[3.2.1]octan-3-one is involved in the synthesis and polymerization of certain compounds . It undergoes a ring-opening polymerization in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride . This process yields polyacetals .
Biochemical Pathways
The compound is involved in the polymerization pathway, specifically in the synthesis of polyacetals . The ring-opening polymerization of this compound leads to the formation of polyacetals .
Result of Action
The primary result of the action of this compound is the formation of polyacetals through a ring-opening polymerization process . These polyacetals consist exclusively of tetrahydropyranoside units linked in a (1—>6)-il( fashion according to carbohydrate chemistry terminology .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of strong Lewis acids . The ring-opening polymerization of the compound proceeds in dichloromethane at temperatures between -60 and 0°C .
生化分析
Biochemical Properties
6,8-Dioxabicyclo[3.2.1]octan-3-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes that this compound interacts with is thionyl chloride, which promotes skeletal rearrangement of the compound . This interaction leads to the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system via the chlorosulfite intermediate . Additionally, this compound is known to undergo rearrangements when modified at specific positions, further highlighting its versatility in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can induce changes in gene expression, leading to alterations in cellular behavior . Moreover, its impact on cell signaling pathways can modulate various cellular processes, including proliferation, differentiation, and apoptosis . These effects make this compound a valuable tool for studying cellular mechanisms and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the interaction of this compound with thionyl chloride leads to the formation of a chlorosulfite intermediate, which subsequently undergoes skeletal rearrangement . This rearrangement process highlights the compound’s ability to modulate enzyme activity and influence biochemical pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s stability can be influenced by various factors, including temperature and pH . Over time, this compound may undergo degradation, leading to the formation of different by-products . These by-products can have distinct effects on cellular function, highlighting the importance of monitoring the compound’s stability and degradation in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can undergo enzymatic transformations that lead to the formation of different metabolites . These metabolites can further participate in biochemical reactions, influencing overall metabolic pathways . The interaction of this compound with specific enzymes and cofactors highlights its role in regulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For example, this compound may interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound can bind to specific proteins that direct its distribution to different organelles . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization to the nucleus can affect gene expression and cellular signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
6,8-Dioxabicyclo[3.2.1]octan-3-one can be synthesized through multiple synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) through a series of steps including reduction, bromination, cyclization, dehydrobromination, and epoxidation . Another approach involves the use of thionyl chloride in the presence of pyridine to promote skeletal rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
6,8-Dioxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as cyrene.
Substitution: Substitution reactions, particularly involving halogens, can modify the compound’s structure.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) and pyridine are used for chlorination reactions.
Major Products Formed
科学研究应用
6,8-Dioxabicyclo[3.2.1]octan-3-one has several scientific research applications:
相似化合物的比较
6,8-Dioxabicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as:
6,8-Dioxabicyclo[3.2.1]oct-3-ene: This compound has a similar bicyclic structure but includes a double bond.
6,8-Dioxabicyclo[3.2.1]octan-7-one: This oxalactone derivative has a similar ring system but with a different functional group.
8-Oxa-6-azabicyclo[3.2.1]octan-7-one: This oxalactam derivative includes a nitrogen atom in the ring system.
属性
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-1-5-3-8-6(2-4)9-5/h5-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXQQQLFLDDUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(O2)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512518 | |
| Record name | 6,8-Dioxabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369498-81-6 | |
| Record name | 6,8-Dioxabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of the synthetic route described in the research?
A: The research focuses on a novel synthetic route for substituted 5-methyl-6,8-dioxabicyclo[3.2.1]octan-3-one derivatives. This method is particularly useful for synthesizing (±)-frontalin [], a pheromone found in bark beetles, highlighting its potential application in pest control and chemical ecology studies.
Q2: What is the core chemical reaction employed in the synthesis of these bicyclic compounds?
A: The synthesis relies on a cross-aldol condensation reaction between the lithium enolate of 4-(tert-butyldimethylsiloxy)pent-3-en-2-one and protected α-ketols []. This is followed by acid-catalyzed deprotection and intramolecular acetalization to yield the desired 5-methyl-6,8-dioxabicyclo[3.2.1]octan-3-one derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)





![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B1354992.png)



